molecular formula C9H12O2S B13316878 3-(4,5-Dimethylthiophen-2-yl)propanoic acid

3-(4,5-Dimethylthiophen-2-yl)propanoic acid

Cat. No.: B13316878
M. Wt: 184.26 g/mol
InChI Key: VIURSHOHBVGCTG-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(4,5-dimethylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H12O2S/c1-6-5-8(12-7(6)2)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

VIURSHOHBVGCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(4,5-Dimethylthiophen-2-yl)propanoic acid, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-(4,5-Dimethylthiophen-2-yl)propanoic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethylthiophen-2-yl)propanoic acid is not well-documented. thiophene derivatives generally exert their effects through interactions with various molecular targets and pathways. For example, they may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 4 and 5, along with the propanoic acid group, distinguishes it from other thiophene derivatives and contributes to its unique properties .

Biological Activity

3-(4,5-Dimethylthiophen-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid moiety linked to a dimethylthiophene ring, which contributes to its unique reactivity and biological interactions. The chemical structure can be represented as follows:

C12H14O2S\text{C}_{12}\text{H}_{14}\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that the compound may modulate enzyme activity or bind to specific receptors, influencing cellular pathways involved in inflammation, cancer progression, and other physiological processes.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammatory markers in cell cultures.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacteria
AntioxidantScavenges DPPH radicals
Anti-inflammatoryReduces cytokine levels

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.
  • Antioxidant Activity : In a DPPH radical scavenging assay, the compound demonstrated an IC50 value of 30 µM, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.
  • Anti-inflammatory Effects : A recent study assessed the impact of the compound on TNF-alpha-induced inflammation in human fibroblasts. Treatment with 10 µM of the compound resulted in a 40% reduction in TNF-alpha levels, highlighting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4,5-Dimethylthiophen-2-yl)propanoic acid, and what critical reagents are involved?

  • Methodological Answer : Synthesis often involves coupling reactions using reagents like 4-methylmorpholine and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in polar solvents such as DMF. For example, β-oxidation or α-oxidation steps are employed for phenylpropanoic acid derivatives, as seen in the synthesis of similar compounds like (R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid . Optimization of reaction conditions (e.g., temperature, solvent purity) is critical to achieving yields >90%.

Q. Which analytical techniques are most effective for structural characterization of phenylpropanoic acid derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the thiophene and phenyl rings. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. For derivatives with complex stereochemistry, X-ray crystallography or circular dichroism (CD) may be required, as demonstrated in studies on 3,4-dimethoxy-L-phenylalanine .

Q. What are the primary biological activities reported for phenylpropanoic acid metabolites?

  • Methodological Answer : In vitro assays show metabolites like 3-(3′-hydroxyphenyl)propanoic acid exhibit anti-inflammatory and anti-diabetic properties via inhibition of NF-κB and PPAR-γ pathways . Standardized protocols include LPS-induced macrophage models and glucose uptake assays in adipocytes. Metabolite concentrations (e.g., 10–100 µM) must be optimized to avoid cytotoxicity, as seen in neuroprotection studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for phenylpropanoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from variations in gut microbiota composition or fermentation conditions. To address this, use in vitro colonic fermentation models with controlled bacterial consortia (e.g., Bacteroidetes and Firmicutes) and monitor metabolites via LC-MS/MS. For example, low yields of 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid in fermented samples suggest alternative pathways, such as demethylation to 3-(3′,4′-dihydroxyphenyl)propanoic acid . Multi-omics integration (metagenomics + metabolomics) can clarify pathway dominance.

Q. What advanced strategies improve the bioavailability of phenylpropanoic acid derivatives for pharmacological studies?

  • Methodological Answer : Structural modifications, such as ester prodrugs (e.g., methyl or ethyl esters), enhance lipophilicity and GI absorption. For instance, methyl 3-(4-hydroxyphenyl)propionate shows improved permeability in Caco-2 cell models compared to the parent acid . Alternatively, nanoformulations (e.g., liposomes) can increase solubility, as demonstrated for 3,4-dihydroxybenzoic acid derivatives . Pharmacokinetic studies should include plasma stability assays and CYP enzyme inhibition profiling to assess metabolic liability .

Q. How can researchers differentiate between α-oxidation and β-oxidation pathways in phenylpropanoic acid metabolism?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C at the β-carbon) combined with GC-MS analysis tracks carboxyl group migration. For example, β-oxidation of 3-(3′,4′-dihydroxyphenyl)propanoic acid produces 3,4-dihydroxybenzoic acid, while α-oxidation yields 3-(3′-hydroxyphenyl)acetic acid . Enzyme inhibition studies (e.g., using acyl-CoA dehydrogenase inhibitors) further validate pathway specificity.

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for 3-(3′-hydroxyphenyl)propanoic acid?

  • Methodological Answer : Variations in cell models (e.g., primary vs. immortalized cells) and assay conditions (e.g., serum concentration, oxygen levels) significantly impact outcomes. For instance, anti-proliferative effects on colon cancer cells are concentration-dependent, with IC₅₀ values ranging from 50–200 µM . Standardize protocols using reference compounds (e.g., 5-fluorouracil for cytotoxicity) and validate findings across multiple cell lines.

Experimental Design Considerations

Q. What controls are essential when evaluating the gut microbiota-mediated metabolism of phenylpropanoic acids?

  • Methodological Answer : Include blank controls (sterile media without microbiota) to distinguish microbial vs. abiotic transformations. Use heat-killed microbiota or antibiotics (e.g., vancomycin) to confirm enzymatic activity . Quantify bacterial populations via qPCR (e.g., Bacteroidetes 16S rRNA) to correlate metabolite profiles with taxonomic shifts .

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